4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole
Description
The compound 4-(tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole is a heterocyclic molecule featuring a thiazole core substituted with a tert-butyl group at position 4 and a piperazine ring at position 2. The piperazine moiety is further modified with a 2,4-difluorophenyl sulfonyl group. This structure combines key pharmacophoric elements:
- Thiazole ring: Known for diverse bioactivity, including antimicrobial and anticancer properties .
- Tert-butyl group: Enhances lipophilicity and metabolic stability.
- Sulfonylated piperazine: Improves solubility and modulates receptor interactions, as seen in antifungals like posaconazole .
- 2,4-Difluorophenyl group: A common substituent in pharmaceuticals to optimize binding affinity and pharmacokinetics .
Properties
IUPAC Name |
4-tert-butyl-2-[[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O2S2/c1-18(2,3)16-12-26-17(21-16)11-22-6-8-23(9-7-22)27(24,25)15-5-4-13(19)10-14(15)20/h4-5,10,12H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQIIIRYIRNEIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(Tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₉H₂₃F₂N₃O₂S
- CAS Number : 1235406-85-5
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly against cancer cell lines. The following sections detail specific studies and findings related to its efficacy.
Anticancer Activity
-
Cell Viability and Efficacy :
- A study reported that derivatives of piperazine, including compounds similar to this compound, showed moderate to significant efficacy against human breast cancer cells. The IC50 value for a closely related compound was found to be approximately 18 μM , indicating a promising therapeutic potential against cancer cells .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural components. For instance:
- The presence of the sulfonyl group and the piperazine moiety contributes significantly to the compound's interaction with biological targets.
- Molecular docking studies suggest that these compounds may act as non-competitive inhibitors for certain enzymes involved in cancer progression .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer (breast) | 18 μM | PARP inhibition, apoptosis activation | |
| Enzyme inhibition | Not specified | Non-competitive inhibition |
Case Study 1: Cancer Cell Lines
In vitro studies involving various human breast cancer cell lines demonstrated that compounds similar to this compound effectively reduced cell viability over time when treated with increasing concentrations. The results indicated a dose-dependent response, reinforcing the potential use of this compound in therapeutic applications.
Case Study 2: In Silico Analysis
In silico studies have provided insights into how these compounds interact at the molecular level with target proteins involved in cancer cell proliferation. Such analyses help predict the efficacy and safety profiles of new drugs derived from thiazole structures.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole Derivatives with Piperazine Linkages
Compound A : Posaconazole (4-(4-{4-[4-({(3R,5R)-5-(2,4-Difluorophenyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]tetrahydrofuran-3-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-[(2S,3S)-2-hydroxypentan-3-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one)
- Key Differences: Replaces thiazole with triazole and tetrahydrofuran rings. Contains a hydroxypentanoyl group instead of tert-butyl.
- Functional Impact :
Compound B : tert-Butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate
- Key Differences :
- Imidazothiazole core instead of simple thiazole.
- Piperazine is carbamate-protected (tert-butoxycarbonyl) rather than sulfonylated.
- Carbamate protection alters solubility and bioavailability.
Thiazole Derivatives with Halogenated Aryl Sulfonyl Groups
Compound C : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Key Differences :
- Chlorophenyl substituent at position 4 instead of tert-butyl.
- Incorporates a dihydropyrazole-triazole system.
- Functional Impact :
Compound D : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Data Table: Structural and Functional Comparison
Key Research Findings
- Role of Halogens : Chloro and fluoro substituents on aryl groups enhance antimicrobial activity but differ in metabolic stability. Fluorine’s electronegativity improves target binding and reduces oxidative metabolism .
- Sulfonylation vs. Carbamate Protection : Sulfonylated piperazines (target compound) likely improve aqueous solubility compared to carbamate-protected analogs (Compound B), critical for oral bioavailability .
- Thiazole vs. Triazole Cores : Triazole-containing compounds (e.g., posaconazole) show broader antifungal activity, whereas thiazole derivatives excel in antibacterial and anticancer applications .
Q & A
Q. What are the optimized synthetic routes for 4-(tert-butyl)-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)thiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with sulfonylation of piperazine derivatives. Key steps include:
- Sulfonylation : Reacting piperazine with 2,4-difluorophenylsulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF at 0–25°C for 4–6 hours .
- Thiazole coupling : Introducing the tert-butyl-thiazole moiety via nucleophilic substitution or Mannich-type reactions. Optimize using catalysts like triethylamine and solvents such as DMF at 60–80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol/water) to achieve >95% purity.
Critical Parameters : Temperature control during sulfonylation prevents side reactions, while solvent polarity affects thiazole coupling efficiency .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.3 ppm, singlet) and thiazole protons (δ ~6.8–7.5 ppm). Sulfonyl and piperazine groups show distinct splitting patterns .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperazine and sulfonyl regions .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfonyl-piperazine-thiazole backbone .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and thiazole C=N vibrations (~1640 cm⁻¹) .
Q. How can researchers assess purity and monitor reaction progress effectively?
Methodological Answer:
- Thin-Layer Chromatography (TLC) : Use silica plates with UV visualization. Track sulfonylation (Rf ~0.5 in ethyl acetate/hexane) and coupling (Rf ~0.3 in DCM/methanol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) quantify impurities (<2%) .
- Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Methodological Answer:
- Substituent Screening :
- Piperazine Ring : Replace sulfonyl with carbonyl or amide groups to alter hydrogen-bonding capacity .
- Thiazole Core : Introduce electron-withdrawing groups (e.g., nitro) at position 4 to modulate electronic effects .
- 2,4-Difluorophenyl : Compare with mono- or tri-fluorinated analogs to assess fluorine’s role in target binding .
- Biological Testing :
Q. What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks :
- Analytical Validation :
- Re-characterize disputed batches via X-ray crystallography to confirm stereochemistry .
- Use isothermal titration calorimetry (ITC) to validate binding affinity discrepancies .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent impurities or degraded reagents .
Q. How can computational modeling predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking :
- MD Simulations :
- Validation : Compare predicted poses with experimental SAR data (e.g., fluorine’s role in π-stacking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
